Diisooctadecyldimethylammonium chloride

Description

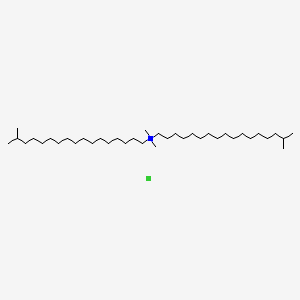

Structure

2D Structure

Properties

CAS No. |

84924-22-1 |

|---|---|

Molecular Formula |

C38H80ClN |

Molecular Weight |

586.5 g/mol |

IUPAC Name |

dimethyl-bis(16-methylheptadecyl)azanium;chloride |

InChI |

InChI=1S/C38H80N.ClH/c1-37(2)33-29-25-21-17-13-9-7-11-15-19-23-27-31-35-39(5,6)36-32-28-24-20-16-12-8-10-14-18-22-26-30-34-38(3)4;/h37-38H,7-36H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

QKFVHUYYDXUWJU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC(C)C.[Cl-] |

Origin of Product |

United States |

Synthesis and Advanced Chemical Derivatization of Diisooctadecyldimethylammonium Chloride

Methodologies for Primary Compound Synthesis

The principal route to synthesizing diisooctadecyldimethylammonium chloride involves the quaternization of a tertiary amine, a classic and versatile reaction in organic chemistry. This process creates a permanently charged cationic center, which is fundamental to the compound's function.

Reaction Pathways and Synthetic Strategies

The most common and direct synthetic strategy for producing this compound is the reaction of diisooctadecylmethylamine with a methylating agent, typically methyl chloride. This reaction, a type of nucleophilic substitution (specifically, an SN2 reaction), is known as the Menschutkin reaction. nih.gov In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of methyl chloride, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. The resulting product is the desired quaternary ammonium (B1175870) salt.

The general reaction scheme can be summarized as follows:

Primary Pathway: Diisooctadecylmethylamine + Methyl Chloride → this compound

A key precursor for this synthesis is di(hydrogenated tallow (B1178427) alkyl)methylamine, which has a similar branched, long-chain structure to diisooctadecylmethylamine. The synthesis of related long-chain dialkyldimethylammonium chlorides, such as didecyldimethylammonium chloride, often involves the reaction of didecylmethyl tertiary amine with chloromethane (B1201357) in an alcohol solvent. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yield

The efficiency and yield of the quaternization reaction are highly dependent on several key parameters. For the synthesis of similar long-chain quaternary ammonium compounds, such as didecyldimethylammonium chloride, specific conditions have been optimized to maximize product formation and purity. These principles can be extrapolated to the synthesis of this compound.

A continuous process for the quaternization of tertiary amines with an alkyl halide, like methyl chloride, can be employed. google.com For the reaction of di(hydrogenated tallow alkyl)methylamine with methyl chloride, a tubular reactor can be used. google.com The reaction is typically carried out at elevated temperatures, for instance, 100°C, and under pressure (e.g., 20 bar) to maintain the volatile methyl chloride in the liquid phase and enhance reaction rates. google.com The use of a solvent, such as isopropanol, is also common to ensure the homogeneity of the reaction mixture. google.com

The molar ratio of the reactants is another critical factor. A slight excess of the alkylating agent, methyl chloride, is often used to ensure the complete conversion of the tertiary amine. google.com For instance, a tertiary amine to methyl chloride molar ratio of 1:1.6 has been reported for a similar synthesis. google.com

The table below outlines typical reaction conditions that can be adapted for the synthesis of this compound, based on processes for analogous compounds.

| Parameter | Typical Range | Rationale |

| Temperature | 75 - 100°C | To increase reaction rate. |

| Pressure | ≤ 0.18 MPa - 20 bar | To maintain volatile reactants in the liquid phase and accelerate the reaction. mdpi.comresearchgate.netgoogle.com |

| Solvent | Isopropanol, Ethanol | To dissolve reactants and facilitate the reaction. mdpi.comresearchgate.netgoogle.com |

| Catalyst | Sodium Carbonate (optional) | A basic catalyst can be used to facilitate the reaction. mdpi.comresearchgate.net |

| Reactant Molar Ratio (Amine:Alkyl Halide) | 1:1 to 1:1.6 | A slight excess of the alkylating agent drives the reaction to completion. google.com |

| Reaction Time | 4 - 6 hours | To ensure a high degree of conversion. mdpi.comresearchgate.net |

Post-reaction, a heat preservation step at a slightly lower temperature (e.g., 80-90°C) for 2-3 hours can be employed to ensure the reaction goes to completion. mdpi.comresearchgate.net Purification of the final product may involve filtration to remove any solid by-products and evaporation of the solvent.

Functionalization and Derivatization Approaches for Tailored Research Applications

The inherent properties of this compound can be further enhanced and tailored for specific research applications through chemical modification. These approaches can be broadly categorized into covalent and non-covalent functionalization strategies.

Covalent Modification Techniques

Covalent modification involves the formation of new, stable chemical bonds between the this compound molecule and another chemical entity. This can be achieved by introducing reactive functional groups onto the quaternary ammonium salt or by grafting the entire molecule onto a larger scaffold.

One approach involves the synthesis of polymerizable quaternary ammonium monomers. nih.gov Although not directly involving this compound, the principle of reacting a tertiary amine with an alkyl halide containing a polymerizable group (e.g., a methacrylate) can be adapted. This would create a monomer that can be incorporated into polymer chains, imparting the cationic and hydrophobic characteristics of the original molecule to the resulting polymer.

Another strategy is the covalent grafting of quaternary ammonium compounds onto surfaces or polymer backbones. For instance, quaternary ammonium salt-containing polyurethanes have been covalently grafted onto silicone substrates to create surfaces with contact-killing antibacterial properties. mdpi.com This is achieved by synthesizing polymers with reactive end groups that can form covalent bonds with the substrate.

Furthermore, quaternary ammonium surfactants can be coupled to the surface of liposomes. researchgate.net This is often accomplished using linkers, such as maleimide-activated lipids, that can react with a thiol-functionalized quaternary ammonium compound to form a stable thioether bond. researchgate.net This approach allows for the creation of functionalized liposomes with enhanced properties, such as improved antibacterial efficacy. researchgate.net

The table below summarizes some covalent modification techniques and their potential applications.

| Modification Technique | Description | Potential Application |

| Synthesis of Polymerizable Monomers | Incorporating a polymerizable group (e.g., vinyl, acrylate) into the quaternary ammonium structure. | Creation of functional polymers for coatings, hydrogels, and other materials with tailored properties. |

| Grafting onto Surfaces/Polymers | Attaching the quaternary ammonium molecule to a solid support or a polymer chain via covalent bonds. | Development of antimicrobial surfaces, functionalized membranes, and modified nanoparticles. |

| Liposome (B1194612) Surface Coupling | Linking the quaternary ammonium compound to the surface of a liposome using a reactive linker. | Creation of functionalized drug delivery vehicles and antimicrobial liposomes. researchgate.net |

Non-Covalent Functionalization Strategies

Non-covalent functionalization relies on intermolecular forces, such as electrostatic interactions, hydrogen bonding, and van der Waals forces, to associate the this compound with other molecules or assemblies. This approach is particularly prominent in the field of supramolecular chemistry and nanotechnology.

A prime example of non-covalent functionalization is the formation of lipoplexes, which are complexes of cationic lipids and nucleic acids (like DNA or RNA). nih.gov The positively charged headgroup of this compound can electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the spontaneous self-assembly of these nanoparticles. academicjournals.org These lipoplexes can be used to protect the nucleic acids from degradation and facilitate their delivery into cells for gene therapy applications. nih.gov

The efficiency of these non-covalent assemblies can be further modulated by combining the cationic lipid with other components, such as cell-penetrating peptides (CPPs). nih.gov The CPPs can enhance the cellular uptake of the lipoplexes, and in some cases, a synergistic effect is observed where the combination of the cationic lipid and the peptide leads to a more effective delivery system than either component alone. nih.gov

Another non-covalent strategy involves the functionalization of carbon nanotubes. While not specific to this compound, the principle of using molecules with a pyrene (B120774) group to non-covalently attach to the surface of carbon nanotubes via π-π stacking can be adapted. rsc.org A this compound molecule could be modified with a pyrene moiety to enable its non-covalent functionalization onto carbon nanotubes, thereby imparting a positive surface charge to the nanotubes.

The table below highlights key non-covalent functionalization strategies.

| Functionalization Strategy | Description | Key Interactions | Application |

| Lipoplex Formation | Self-assembly of cationic lipids with negatively charged nucleic acids. | Electrostatic interactions | Gene delivery, siRNA delivery. nih.govacademicjournals.org |

| Combination with Cell-Penetrating Peptides | Formation of ternary complexes of cationic lipids, nucleic acids, and CPPs. | Electrostatic and other non-covalent interactions | Enhanced cellular uptake and delivery of nucleic acids. nih.gov |

| Surface Adsorption on Nanomaterials | Adsorption of the cationic surfactant onto the surface of nanomaterials like carbon nanotubes. | π-π stacking (if modified), van der Waals forces | Modification of the surface properties of nanomaterials. |

Interfacial Phenomena and Supramolecular Assembly of Diisooctadecyldimethylammonium Chloride

Surface Activity and Interfacial Adsorption Mechanisms

Diisooctadecyldimethylammonium chloride (DIODAC) is a cationic surfactant characterized by a positively charged dimethylammonium head group and two long, branched isooctadecyl hydrocarbon tails. This amphiphilic molecular structure drives its tendency to adsorb at various interfaces, thereby altering the interfacial properties. The adsorption is primarily governed by a combination of electrostatic interactions, hydrophobic effects, and steric factors.

Adsorption at Solid-Liquid Interfaces

The adsorption of cationic surfactants like DIODAC onto solid surfaces from a liquid phase is a phenomenon of significant scientific and industrial interest. The nature of the solid substrate, particularly its surface charge, plays a crucial role in the adsorption mechanism.

On negatively charged surfaces, such as silica (B1680970) and mica in aqueous media, the adsorption process is initiated by the strong electrostatic attraction between the cationic head group of the surfactant and the anionic sites on the surface. nih.govbiorxiv.orgnih.gov As the surfactant concentration increases, the hydrophobic interactions between the adsorbed surfactant molecules' long alkyl chains become the dominant driving force for further adsorption. This leads to the formation of surfactant aggregates, often referred to as hemimicelles or admicelles, on the surface. nih.gov

Studies on similar long-chain cationic surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB) on mica, have shown that at low concentrations, the surfactant molecules tend to lie flat on the surface. nih.gov As the concentration approaches the critical micelle concentration (CMC), more complex, inter-leaved aggregate structures are formed. nih.gov The adsorption of the cationic polymer poly(diallyldimethylammonium chloride) (PDADMAC) on nanosilica has also been shown to increase with rising polyelectrolyte concentration. researchgate.net

The table below summarizes the general mechanisms involved in the adsorption of cationic surfactants on negatively charged solid surfaces.

| Concentration Range | Primary Driving Force | Adsorption Mechanism |

| Low Concentration | Electrostatic Attraction | Individual ions adsorb with hydrocarbon chains potentially lying flat on the surface. |

| Intermediate Concentration | Hydrophobic Interaction | Formation of hemimicelles and admicelles through association of hydrocarbon tails. |

| Near and Above CMC | Hydrophobic Interaction & Bulk Aggregation | Potential for bilayer formation and multilayer adsorption. |

Behavior at Air-Liquid and Liquid-Liquid Interfaces

At air-liquid (specifically, air-water) and liquid-liquid (e.g., oil-water) interfaces, DIODAC molecules orient themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous phase. The isooctadecyl chains are directed towards the air or oil phase, while the hydrophilic dimethylammonium head groups remain in the water phase. nih.govrsc.org

This arrangement leads to the formation of a monolayer at the interface, which significantly alters the interfacial properties. The presence of large, polarizable anions has been shown to enhance their concentration at the air/water interface compared to smaller, harder ions like chloride. researchgate.net The dynamic process of adsorption at a freshly formed air-water interface is often diffusion-controlled, where the rate of adsorption is governed by the transport of surfactant molecules from the bulk solution to the interface. nih.gov

In the context of oil-water interfaces, the interaction of charged particles and surfactants is complex. The presence of salts can influence the charge regulation and dynamics at the colloid-oil-water interface. rsc.org The adsorption of surfactants at the oil-water interface is a key factor in the formation and stabilization of emulsions. For instance, the functionalization of membranes with surfactants like poly(diallyl dimethylammonium chloride) has been shown to improve the separation of emulsified oily wastewater. mdpi.com

Interfacial Tension Reduction Capabilities

A primary consequence of the adsorption of surfactants at interfaces is the reduction of interfacial tension (IFT). By accumulating at the interface, DIODAC molecules disrupt the cohesive energy between the molecules of the bulk phases, leading to a decrease in the energy required to maintain the interface.

The effectiveness of a surfactant in reducing surface tension generally increases with its concentration until the critical micelle concentration (CMC) is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles in the bulk solution. wikipedia.org

For cationic surfactants, the extent of IFT reduction can be significant. For example, dodecyl trimethyl ammonium (B1175870) bromide (DTAB) has been shown to reduce the interfacial tension between oil and water to as low as 1.23 mN/m. nih.gov The efficiency of surface tension reduction is influenced by factors such as the length and structure of the hydrophobic tail, the nature of the head group, and the presence of electrolytes in the solution. ysu.am

The following table illustrates the typical relationship between surfactant concentration and surface tension.

| Surfactant Concentration | Effect on Surface Tension |

| Below CMC | Surface tension decreases significantly with increasing concentration. |

| At and Above CMC | Surface tension remains relatively constant at its minimum value. |

Self-Assembly Behavior in Aqueous and Non-Aqueous Systems

The amphiphilic nature of DIODAC not only drives its interfacial activity but also leads to spontaneous self-assembly into various supramolecular structures in both aqueous and non-aqueous environments.

Micellization and Critical Micelle Concentration Studies

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant monomers aggregate to form micelles. wikipedia.org This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrocarbon tails and water molecules. The isooctadecyl chains of DIODAC would form the core of the micelle, while the charged head groups would be exposed to the aqueous phase, forming a stabilizing corona.

The CMC is a key characteristic of a surfactant and can be determined by monitoring the change in various physical properties of the solution as a function of surfactant concentration. nih.gov Common methods include measurements of surface tension, conductivity, and dye solubilization. nih.gov For ionic surfactants, the CMC is influenced by factors such as the length of the alkyl chain, the nature of the counterion, and the presence of electrolytes. Generally, the CMC decreases with increasing alkyl chain length. stevenabbott.co.uk

| Surfactant | CMC (mol/L) in Water at 25°C |

| Decyltrimethylammonium bromide | 0.065 |

| Dodecyltrimethylammonium bromide | 0.016 |

| Hexadecyltrimethylammonium bromide | 0.00092 |

Formation of Vesicular and Lamellar Structures

Due to their double-chain structure, surfactants like DIODAC have a strong tendency to form bilayer structures, such as vesicles and lamellar phases, in addition to micelles. The packing parameter, which relates the head group area to the volume and length of the hydrophobic tails, can predict the type of aggregate formed. Double-chain surfactants often favor the formation of bilayers over spherical micelles.

Vesicles are closed, spherical bilayers enclosing a small volume of the solvent. They can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). The formation of vesicles from a similar fatty alcohol-surfactant mixture has been observed in simulations. aps.org

Lamellar phases consist of extended, parallel bilayers separated by layers of the solvent. researchgate.netrsc.org These phases can exhibit different degrees of order, from the more fluid-like liquid crystalline (Lα) phase to the more ordered gel (Lβ) phase. aps.org Studies on the closely related dioctadecyldimethylammonium chloride (DODAC) have shown the formation of lamellar phases. researchgate.net Mixtures of didecyldimethylammonium chloride (DDAC) with other surfactants also exhibit lamellar phases. researchgate.net The presence of additives can influence the transition between these phases. rsc.org

Rheological Implications of Self-Assembled Systems

No specific studies on the rheological behavior of self-assembled systems of this compound were found. While the rheology of systems containing similar cationic surfactants is a broad area of research, with studies often focusing on the formation of viscous vesicle dispersions or gels, this particular compound has not been the subject of such published analysis. Therefore, no data on its specific effects on viscosity or viscoelasticity can be provided.

Interactions with Diverse Macromolecular and Colloidal Systems

Information regarding the interaction of this compound with other chemical systems is similarly sparse. The following subsections could not be populated with specific findings.

Complex Coacervation with Polyelectrolytes

The process of complex coacervation, a phase separation phenomenon occurring when solutions of oppositely charged polymers or a polymer and a surfactant are mixed, has not been specifically documented for this compound. Research in this area typically involves well-characterized polyelectrolytes and surfactants, but this compound does not appear in the available literature on this topic.

Electrostatic Interactions with Charged Surfaces

The adsorption and interaction of cationic surfactants with negatively charged surfaces (such as silica, mica, or clays) is a fundamental aspect of colloid and surface science. However, no experimental data detailing the electrostatic interactions, adsorption isotherms, or surface charge modification specifically involving this compound could be retrieved.

Solubilization and Dispersion Mechanisms

While quaternary ammonium compounds are widely used as dispersing and solubilizing agents, the specific mechanisms, efficiencies, and applications of this compound in these roles are not described in the available research. There are no detailed findings on its ability to form micelles that can solubilize hydrophobic substances or its effectiveness in dispersing particulate matter in a liquid medium.

Mechanistic Investigations of Diisooctadecyldimethylammonium Chloride in Colloidal Systems

Charge Neutralization and Destabilization Mechanisms

The primary interaction of the cationic DODAC with negatively charged colloidal particles is electrostatic attraction. This interaction leads to charge neutralization, a fundamental step in the destabilization of colloidal dispersions.

Role in Electrostatic Particle Interactions

In a typical colloidal dispersion, particles with a negative surface charge are stabilized by electrostatic repulsion, preventing them from aggregating. The introduction of the positively charged diisooctadecyldimethylammonium ions into such a system disrupts this stability. The cationic head of the DODAC molecule is drawn to the negatively charged particle surfaces, leading to a reduction of the net surface charge. This process, known as charge neutralization, diminishes the repulsive forces between particles, allowing attractive van der Waals forces to predominate and induce aggregation.

The long, hydrophobic diisooctadecyl chains of DODAC also play a crucial role. Once adsorbed, these chains can alter the surface properties of the colloidal particles, potentially leading to hydrophobic aggregation, where the particles associate to minimize the contact area between their newly hydrophobic surfaces and the aqueous medium.

Influence on Zeta Potential and Colloidal Stability

The zeta potential is a critical measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. A high negative zeta potential indicates a stable dispersion where particles repel each other. Conversely, a zeta potential close to zero suggests instability and a higher likelihood of aggregation.

The addition of DODAC to a negatively charged colloidal system, such as silica (B1680970) nanoparticles, would be expected to systematically increase the zeta potential from highly negative values toward and beyond the point of zero charge. Initially, as the cationic DODAC molecules adsorb onto the particle surfaces, the negative charge is neutralized, and the zeta potential rises. At a specific concentration, the isoelectric point (IEP) is reached, where the net charge is zero, and the colloidal system exhibits maximum instability. Further addition of DODAC can lead to a charge reversal, where the particles become positively charged, and the zeta potential increases in the positive direction, potentially leading to restabilization of the dispersion.

To illustrate this principle, the following table shows representative data on how the zeta potential of silica nanoparticles can be influenced by the addition of a cationic species, leading to charge neutralization and potential charge reversal.

| Cationic Species Concentration (mol/L) | Mean Zeta Potential (mV) | Colloidal Stability |

| 0 | -45 | Stable |

| 1 x 10⁻⁵ | -25 | Reduced Stability |

| 5 x 10⁻⁵ | -5 | Unstable (near IEP) |

| 1 x 10⁻⁴ | +15 | Restabilized (Charge Reversal) |

| 5 x 10⁻⁴ | +35 | Stable |

| Note: This data is illustrative for a generic cationic species on silica nanoparticles to demonstrate the expected behavior with Diisooctadecyldimethylammonium chloride. |

Bridging Flocculation and Aggregation Dynamics

Beyond charge neutralization, the long-chain nature of DODAC allows it to induce flocculation through a bridging mechanism, where a single molecule can attach to multiple particles simultaneously.

Polymer Bridging in Dispersed Systems

While DODAC is not a polymer in the traditional sense, its long diisooctadecyl chains can extend from the surface of one particle into the bulk solution and adsorb onto the surface of another particle. This formation of molecular bridges between particles leads to the creation of flocs. This bridging flocculation is most effective when the particle surfaces are not fully saturated with the cationic surfactant, allowing for available sites for the extended chains to attach.

The efficiency of bridging is dependent on several factors, including the concentration of DODAC, the particle concentration, and the mixing conditions. Insufficient mixing may not provide enough energy to overcome the initial repulsion between particles for bridges to form, while excessive mixing can break the formed flocs.

Kinetics of Floc Formation and Growth

The formation of flocs is a dynamic process that can be characterized by its kinetics. The process typically begins with a rapid initial phase of particle aggregation driven by charge neutralization. This is followed by a slower growth phase where flocs increase in size through bridging and further collisions.

The kinetics of floc formation can be monitored by techniques such as light scattering, which can measure the change in average floc size over time. The rate of floc growth is influenced by the concentration of DODAC, the initial turbidity of the suspension, and the hydrodynamic conditions (e.g., stirring speed).

The following table presents hypothetical data on the flocculation of a kaolin (B608303) suspension, illustrating the effect of a cationic flocculant on turbidity removal, which is indicative of floc formation and settling.

| Flocculant Concentration (mg/L) | Turbidity Removal (%) | Floc Size (µm) |

| 0 | 5 | < 10 |

| 10 | 60 | 50 |

| 20 | 85 | 150 |

| 30 | 95 | 300 |

| 40 | 92 | 280 |

| Note: This data is illustrative for a generic cationic flocculant on a kaolin suspension to demonstrate the expected behavior with this compound. |

Adsorption-Induced Flocculation and Coagulation Phenomena

The adsorption of DODAC onto colloidal particles is the fundamental process that initiates flocculation and coagulation. The nature of this adsorption dictates the subsequent stability of the system.

The adsorption of DODAC onto a negatively charged surface is primarily driven by electrostatic attraction. At low concentrations, DODAC molecules adsorb individually. As the concentration increases, they can form aggregates, such as hemimicelles or admicelles, on the particle surface. This surface aggregation can significantly alter the surface properties, making it more hydrophobic and promoting flocculation.

The adsorption process can be quantified by constructing an adsorption isotherm, which relates the amount of adsorbed substance to its concentration in the solution at a constant temperature. The shape of the isotherm can provide insights into the mechanism of adsorption. For a cationic surfactant like DODAC on a negatively charged mineral surface, the isotherm would likely show a high affinity at low concentrations due to strong electrostatic attraction, followed by a plateau as the surface becomes saturated.

Adsorption Isotherms and Surface Coverage

The adsorption of this compound (DODAC) onto colloidal surfaces is a critical phenomenon that dictates the subsequent behavior of the system. The process is largely governed by the electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup of the DODAC molecule and a negatively charged colloidal surface, such as silica or latex particles, in an aqueous medium. However, hydrophobic interactions between the long C18 alkyl chains also play a significant role, particularly at higher concentrations, leading to the formation of surface aggregates.

The adsorption behavior of DODAC on colloidal particles can be described by adsorption isotherms, which relate the amount of adsorbed surfactant to its equilibrium concentration in the bulk solution at a constant temperature. For cationic surfactants like DODAC adsorbing on oppositely charged surfaces, the adsorption isotherm often follows a Langmuir-type profile, especially at low concentrations. This model assumes monolayer coverage, where the surface possesses a finite number of identical and equivalent adsorption sites. The initial steep rise in the isotherm indicates a high affinity of the DODAC molecules for the colloidal surface.

At a certain concentration, the adsorption can lead to the formation of hemimicelles, which are aggregates of surfactant molecules on the surface. As the concentration of DODAC increases further, these hemimicelles can coalesce to form a complete bilayer. The formation of a bilayer is often indicated by a second plateau in the adsorption isotherm. The nature of the isotherm, whether it is a simple Langmuir type or exhibits multiple plateaus, can be influenced by factors such as the size and curvature of the colloidal particles. For instance, on larger, flatter surfaces, a more distinct bilayer formation is observed, while on smaller, highly curved nanoparticles, the packing of the long alkyl chains can be sterically hindered, affecting the structure of the adsorbed layer.

The surface coverage of DODAC on colloidal particles is a key parameter that influences the stability of the dispersion. The surface charge of the particles, often quantified by the zeta potential, changes significantly with increasing DODAC concentration. Initially, the negative zeta potential of a bare silica particle in water becomes progressively less negative as the cationic DODAC molecules adsorb. Charge neutralization occurs when the surface is sufficiently covered to neutralize the initial negative charge. Further adsorption leads to charge reversal, and the particles acquire a positive zeta potential.

The table below presents representative data on the change in zeta potential and hydrodynamic diameter of silica nanoparticles upon the adsorption of a close analog, dioctadecyldimethylammonium bromide (DODAB), which is expected to behave similarly to DODAC.

Table 1: Zeta Potential and Hydrodynamic Diameter of Silica Nanoparticles with Adsorbed Dioctadecyldimethylammonium Bromide (DODAB)

| DODAB Concentration (mM) | Zeta Potential (mV) | Hydrodynamic Diameter (nm) |

|---|---|---|

| 0 (Bare Silica) | -45 | 220 |

| 0.01 | -25 | 250 |

| 0.05 | +10 | 450 (Aggregated) |

| 0.1 | +35 | 300 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Role of Adsorption Layer in Colloidal Destabilization

The adsorption layer of this compound plays a pivotal role in the destabilization of colloidal systems. The stability of a colloidal dispersion is primarily governed by the balance of attractive van der Waals forces and repulsive electrostatic and/or steric forces between the particles. The adsorption of DODAC directly modulates these forces.

Initially, at very low concentrations of DODAC, the adsorption of the cationic surfactant onto the negatively charged colloidal particles leads to a reduction in the magnitude of the surface charge. This diminishes the electrostatic repulsion between the particles. As more DODAC molecules adsorb, the system approaches the point of zero charge, where the zeta potential is approximately zero. At this point, the electrostatic repulsion is minimal, and the particles are highly prone to aggregation due to the unopposed van der Waals forces. This phenomenon is known as charge neutralization-induced flocculation or destabilization. The aggregated state is often characterized by a significant increase in the hydrodynamic diameter of the particles, as indicated in the data table above.

Beyond the point of charge neutralization, further adsorption of DODAC leads to the formation of a bilayer on the particle surface. The outer layer of this bilayer presents the cationic headgroups of the DODAC molecules to the aqueous phase, resulting in a net positive charge on the particles. This leads to a restabilization of the colloidal dispersion due to the renewed electrostatic repulsion between the now positively charged particles.

The structure of the adsorbed DODAC layer also contributes to steric stabilization or destabilization. The long, C18 hydrocarbon chains of DODAC can interpenetrate between approaching particles, leading to attractive hydrophobic interactions that can enhance flocculation. Conversely, a well-formed, dense bilayer can provide a steric barrier that prevents close approach of the particles, contributing to the stability of the restabilized dispersion. The effectiveness of this steric stabilization depends on the packing density and thickness of the adsorbed bilayer. In some cases, especially with high molecular weight cationic polymers, bridging flocculation can occur where a single polymer chain adsorbs onto multiple particles, linking them together. While DODAC is a smaller molecule, similar bridging effects can be envisaged with the formation of extended surface aggregates.

The stability of the colloidal system is therefore highly dependent on the surface coverage of DODAC. The system is typically unstable in the region of charge neutralization and stable at very low coverages (where electrostatic repulsion of the bare particles dominates) and at high coverages (where electrostatic and steric repulsion of the DODAC-coated particles dominate). The formation of stable agglomerates of a specific size can also occur, depending on the relative concentrations of the colloid and the surfactant. nih.gov

Modification of Material Surfaces for Functional Enhancement

The primary application of this compound in material science lies in its capacity as a surface-active agent. Its amphipathic nature enables it to adsorb onto various substrates, profoundly altering their surface characteristics.

Surface Charge Manipulation and Hydrophilicity/Hydrophobicity Tuning

This compound is particularly effective in modifying the surface properties of inherently hydrophilic and negatively charged materials, such as clays (B1170129) and silica. The positively charged headgroup of DODAC electrostatically interacts with the negative sites on the material's surface, leading to a reversal or neutralization of the surface charge.

The two long isooctadecyl chains, which are nonpolar, then orient themselves away from the surface, creating a new, hydrophobic exterior. This transformation from a hydrophilic to a hydrophobic (organophilic) state is crucial for many applications. For instance, the modification of clay minerals like montmorillonite with long-chain QACs is a standard method to make them compatible with nonpolar polymer matrices. This process, known as organomodification, converts the clay from hydrophilic to organophilic, allowing it to be dispersed in organic systems. researchgate.netmade-in-china.com

The degree of hydrophobicity can be controlled by the concentration of the QAC used for modification. Research on modifying montmorillonite clay with a similar long-chain amine, octadecylamine (ODA), demonstrated that increasing the concentration of the modifying agent progressively increases the hydrophobic character of the clay surface. A drop of water, which would be instantly absorbed by the unmodified clay, is repelled by the modified surface, with the contact angle increasing significantly with higher concentrations of the organic modifier. rasayanjournal.co.in

Table 1: Effect of Surface Modifier Concentration on Material Properties

| Modifier | Substrate | Modifier Concentration | Resulting Property Change |

|---|---|---|---|

| Octadecylamine (ODA) | Montmorillonite Clay | Low (<1.25·10⁻³ mol/L) | Water drop instantly absorbed |

| Octadecylamine (ODA) | Montmorillonite Clay | High (1 mol/L) | Superhydrophobic surface (Contact Angle θ = 157°) rasayanjournal.co.in |

Role in Advanced Composite Materials and Nanomaterials

The utility of this compound extends to the development of advanced composites and the manipulation of nanomaterials, where interfacial properties are paramount.

Interfacial Reinforcement in Polymer Composites

In polymer nanocomposites, modified clays (organoclays) are often used as reinforcing fillers. For these fillers to be effective, they must be fully exfoliated and uniformly dispersed within the polymer matrix. The modification of clay with long-chain QACs like DODAC is a critical first step. The organic cations replace the inorganic ions on the clay surface, which not only makes the clay organophilic but also increases the spacing between the silicate layers (interlayer spacing). This increased spacing facilitates the penetration of polymer monomers or chains between the layers, leading to better exfoliation and dispersion.

A study on epoxy/clay nanocomposites utilized various alkylammonium salts to modify montmorillonite clay. The results showed that modifiers with longer alkyl chains led to a greater increase in the interlayer spacing, which in turn promoted a more exfoliated structure and uniform distribution of the clay particles within the epoxy matrix. This improved dispersion and interfacial adhesion resulted in significantly enhanced mechanical properties, such as a more than 100% increase in the fracture toughness of the neat epoxy. A similar compound, dimethyldioctadecylammonium bromide (DODAB), has been incorporated into experimental resin-based dental composites to enhance their properties. nih.gov

Dispersion and Stabilization of Nanoparticles

The tendency of nanoparticles to agglomerate due to high surface energy is a significant challenge in nanotechnology. DODAC and other QACs can act as effective stabilizing agents to prevent this. The cationic head of the DODAC molecule adsorbs onto the nanoparticle surface, while the long, hydrophobic tails extend into the surrounding medium. This creates a protective layer that prevents the nanoparticles from coming into close contact and aggregating, through a combination of electrostatic repulsion (if the particles are dispersed in a polar medium) and steric hindrance.

This stabilization is crucial for maintaining the unique properties of nanoparticles in a dispersed state. For example, QACs have been used as stabilizing agents in the synthesis of silver chloride nanocolloidal dispersions. researchgate.net The surfactant coats the newly formed nanoparticles, preventing their uncontrolled growth and aggregation. researchgate.net Similarly, other cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been shown to be effective in stabilizing silver and copper nanoparticles, conferring a positive surface charge that enhances their stability in dispersion. nih.gov

Table 2: Research Findings on Nanoparticle Stabilization using Cationic Surfactants

| Nanoparticle | Stabilizing Agent | Key Finding |

|---|---|---|

| Silver Chloride | This compound (DODAC) | Acts as a stabilizer, forming a coating on the AgCl nanoparticles. researchgate.net |

| Silver (Ag) | Cetyltrimethylammonium bromide (CTAB) | Confers a positive surface charge, leading to more effective antibacterial action compared to neutrally charged stabilizers. nih.gov |

Fabrication of Functional Films and Coatings

DODAC can be used to create functional thin films and coatings with specific surface properties. By casting dispersions of nanoparticles stabilized with DODAC, it is possible to create coatings that impart the properties of both the nanoparticle and the surfactant to the surface. For instance, hybrid nanoparticles of poly(methyl methacrylate) and poly(diallyl dimethyl ammonium) chloride, when formulated with amphiphiles like dioctadecyl dimethyl ammonium bromide (DODAB), can be cast to form hydrophilic coatings. mdpi.com These coatings can be designed to have specific characteristics, such as controlled wettability, adhesion, and, due to the nature of QACs, antimicrobial activity. mdpi.comnih.govmdpi.com The use of such compounds in coatings is a promising strategy for developing surfaces that resist microbial colonization in various biomedical and industrial applications. nih.gov

Environmental Behavior and Degradation Pathways of Diisooctadecyldimethylammonium Chloride

Environmental Persistence and Mobility in Aquatic and Terrestrial Environments

The environmental fate of DSDMAC is largely governed by its chemical structure, which features two long alkyl (stearyl) chains and a positively charged quaternary nitrogen atom. This structure dictates its behavior and movement within various environmental compartments.

Adsorption to Environmental Matrices (Soil, Sediment, Suspended Solids)

As a cationic surfactant, DSDMAC exhibits a strong tendency to adsorb to negatively charged particles prevalent in the environment. nih.govnih.gov This interaction is a primary factor controlling its environmental distribution and bioavailability.

Mechanism of Adsorption: The primary mechanism of adsorption is ion exchange, where the positively charged DSDMAC cation displaces other cations (like Ca²⁺, Mg²⁺, Na⁺) from the surfaces of soil minerals, clay, and organic matter. nih.govnih.gov This results in strong, and often irreversible, binding.

Affinity for Matrices: The affinity for adsorption is significant across various matrices:

Soil and Sediment: Due to the presence of clay minerals and organic matter, which have a high cation exchange capacity (CEC), soils and sediments are major sinks for DSDMAC. nih.gov The compound is considered to be immobile in soil. nih.gov

Suspended Solids: In aquatic systems, DSDMAC readily partitions from the water column onto suspended solids. This process facilitates its removal from the water phase and subsequent deposition into sediments.

Koc Value: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil or sediment. Based on its chemical properties, DSDMAC has an estimated Koc value of 1x10¹⁰, which classifies it as immobile. nih.gov

Interactive Table: Adsorption Characteristics of Distearyldimonium Chloride

| Parameter | Value/Description | Significance | Reference |

| Adsorption Mechanism | Ion Exchange | Strong binding to negatively charged surfaces. | nih.govnih.gov |

| Key Environmental Sinks | Soil, Sediment, Sludge | Acts as a primary removal mechanism from water. | nih.gov |

| Estimated Koc | 1 x 10¹⁰ | Indicates the compound is expected to be immobile in soil. | nih.gov |

| Water Solubility | Virtually insoluble | Limits mobility in the aqueous phase. | nih.gov |

Transport and Distribution in Natural Systems

The strong adsorption of DSDMAC to solid matrices severely limits its transport in the environment.

Aquatic Transport: In aquatic environments, DSDMAC is not expected to remain dissolved in the water column for extended periods. It quickly adsorbs to suspended particles and biomass, eventually settling into the sediment layer. This process effectively reduces its potential for long-range transport via water currents. Because of its strong adsorption to soils, significant concentrations in drinking water are not anticipated. epa.gov

Terrestrial Transport (Leaching): Due to its high Koc value and strong binding to soil particles, the potential for DSDMAC to leach through the soil profile and contaminate groundwater is considered very low. nih.gov Its movement is largely restricted to the upper soil layers.

Atmospheric Transport: With negligible vapor pressure, DSDMAC is non-volatile, and therefore, long-range atmospheric transport is not an important environmental fate process. nih.gov

Biodegradation and Abiotic Degradation Mechanisms

The degradation of DSDMAC involves both biological and non-biological processes, although its persistence can be significant under certain conditions.

Microbial Degradation Pathways and Kinetics

The biodegradability of DSDMAC has been a subject of varied findings, with some studies indicating low degradability, which has led to its phasing out from certain high-volume products like fabric softeners. wikipedia.orgmedkoo.com However, other studies demonstrate that biodegradation can occur under favorable conditions. nih.gov

Degradation Pathway: For similar dialkyl quaternary ammonium (B1175870) compounds, such as Didecyldimethylammonium chloride (DDAC), the primary biodegradation pathway involves N-dealkylation. Bacteria like Pseudomonas fluorescens can cleave one of the alkyl chains from the nitrogen atom, initiating the breakdown of the molecule. nih.gov This process produces intermediates like decyldimethylamine and subsequently dimethylamine. nih.gov

Kinetics and Influencing Factors: The rate of biodegradation is highly dependent on environmental conditions:

Acclimation: Microbial populations in environments with a history of exposure to quaternary ammonium compounds (QACs) show a greater capacity for degradation. ewg.org

Concentration: High concentrations of QACs can be inhibitory or toxic to microorganisms, hindering biodegradation. nih.gov However, degradation can still proceed when the compound is adsorbed to biomass, as this reduces its bioavailable concentration in the aqueous phase. nih.gov

Bioavailability: The strong adsorption of DSDMAC to solids can reduce its bioavailability to microorganisms in the water column, potentially slowing down degradation rates. However, degradation of the adsorbed fraction is possible. nih.gov

Interactive Table: Reported Biodegradation Data for Distearyldimonium Chloride

| Test System | Degradation Time | Conclusion | Reference |

| River Water | 4.9 - 13.8 days | Indicates potential for biodegradation in aquatic environments. | nih.gov |

| Zahn-Wellens Screening Test | 2 - 10 days | Suggests ready biodegradability under specific test conditions. | nih.gov |

Photolytic and Hydrolytic Degradation Processes

Abiotic degradation mechanisms are generally not considered significant pathways for the breakdown of DSDMAC in the environment.

Photolytic Degradation: Photodegradation involves the breakdown of a chemical by light. For the related compound DDAC, studies have shown it to be stable against photodegradation in aqueous solutions. epa.gov Given the structural similarity, DSDMAC is also expected to exhibit high stability against direct photolysis in water.

Hydrolytic Degradation: Hydrolysis is the cleavage of chemical bonds by the addition of water. Quaternary ammonium compounds like DSDMAC lack functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). The C-N bonds are stable, and therefore, hydrolysis is not a significant degradation pathway. epa.gov

Ecotoxicological Considerations and Environmental Impact on Ecosystem Components (Focusing on mechanistic environmental pathways)

DSDMAC is classified as very toxic to aquatic organisms, and its environmental impact is primarily linked to its surfactant properties and interaction with biological membranes. ewg.org

Mechanism of Toxicity: The primary ecotoxicological mechanism of DSDMAC, like other QACs, is the disruption of cell membranes. epa.gov

The long, lipophilic (fat-loving) alkyl chains of the molecule readily insert themselves into the lipid bilayer of cell membranes of aquatic organisms like algae, invertebrates, and fish.

The positively charged cationic head group interacts with the negatively charged components of the membrane surface.

This insertion and interaction disrupt the structural integrity and fluidity of the membrane, leading to increased permeability.

The loss of membrane integrity results in the leakage of essential intracellular components, disruption of vital cellular processes like respiration and photosynthesis, and ultimately, cell lysis and death. epa.gov

Impact on Ecosystem Components:

Aquatic Organisms: Due to this membrane-disrupting mechanism, DSDMAC is very highly toxic to a wide range of aquatic life, including fish, daphnids, and algae, often at low milligram per liter concentrations. epa.gov Its strong binding to sediment means that benthic (bottom-dwelling) organisms are at particularly high risk of exposure.

Wastewater Treatment Plants: In wastewater treatment, high concentrations of DSDMAC can be toxic to the microbial consortia in activated sludge, potentially inhibiting the biological treatment process. nih.gov However, adapted microorganisms can degrade the compound. nih.gov The compound's tendency to adsorb to sludge means that a significant portion will be removed from the effluent but concentrated in the biosolids.

Influence on Aquatic Biota and Microbial Communities

The release of Diisooctadecyldimethylammonium chloride into aquatic environments is a concern due to its toxicity to a range of organisms. industrialchemicals.gov.au Research indicates that this compound is toxic to aquatic life, with effects observed across different trophic levels, including algae, invertebrates, and fish. oecd.orgindustrialchemicals.gov.au

Detailed research findings have established varying levels of toxicity for different aquatic species. The most sensitive aquatic organism identified in studies is the alga Selenastrum capricornutum. oecd.orgoecd.org In river water tests, a 5-day No-Observed-Effect-Concentration (NOEC) was determined to be 62 µg/L, while in laboratory water, the 96-hour NOEC was even lower at 6 µg/L. oecd.orgoecd.org For invertebrates, a long-term 21-day study on Daphnia magna established a NOEC for reproduction at 380 µg/L in river water. oecd.orgnih.gov In an embryo-larval test with the fathead minnow (Pimephales promelas), a 33-day NOEC of 230 µg/L was found in river water. oecd.org

Given that this compound strongly partitions to sediment after being discharged into water, its impact on benthic (sediment-dwelling) organisms is of particular importance. nih.gov Chronic toxicity studies have been conducted on several sediment-dwelling invertebrates. For the oligochaete worms Lumbriculus variegatus and Tubifex tubifex, as well as the nematode Caenorhabditis elegans, the NOECs were found to be greater than 5738 mg/kg, 1515 mg/kg, and 1351 mg/kg of dry weight sediment, respectively. nih.govhnu.edu.cnresearchgate.net These results suggest a lower toxicity to these organisms once the compound is bound to sediment. Furthermore, the bioaccumulation potential in these sediment dwellers is considered low. nih.govhnu.edu.cn

The influence of this compound on microbial communities is also a key aspect of its environmental behavior. While it is not readily biodegradable, it can be degraded by adapted microbial populations, although mineralization is a very slow process with a half-life in river water estimated to be several weeks. oecd.org The removal of this compound in wastewater treatment plants, which is approximately 95%, is mainly attributed to adsorption onto the activated sludge, which contains a high concentration of microorganisms. oecd.orgoecd.org The binding of the cationic surfactant to the sludge can limit its bioavailability for microbial degradation. researchgate.net

Interactive Ecotoxicity Data for this compound

| Test Organism | Species | Endpoint | Duration | Concentration (µg/L) | Water Type |

|---|---|---|---|---|---|

| Alga | Selenastrum capricornutum | NOEC | 96 hours | 6 | Laboratory |

| Alga | Selenastrum capricornutum | NOEC | 5 days | 62 | River Water |

| Invertebrate | Daphnia magna | NOEC (reproduction) | 21 days | 380 | River Water |

| Fish | Pimephales promelas | NOEC | 33 days | 230 | River Water |

Environmental Risk Assessment Methodologies and Predictive Modeling

The environmental risk assessment for this compound generally follows established international frameworks, such as those used by the European Union and the Organisation for Economic Co-operation and Development (OECD). oecd.orgindustrialchemicals.gov.auheraproject.com The core of this methodology involves a comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). dntb.gov.ua

The PEC is an estimation of the concentration of the substance that is expected to be found in various environmental compartments (water, sediment, soil). These estimations are based on production volumes, use patterns, and removal rates in wastewater treatment. oecd.org For this compound, a significant route of environmental release is through household sewage from its use in products like fabric softeners. oecd.org

The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur. It is derived from ecotoxicity data (such as NOEC or LC50/EC50 values) by applying an assessment factor. oecd.org This factor accounts for uncertainties, such as the extrapolation from laboratory single-species tests to a complex ecosystem. oecd.org For this compound, a PNEC for river water was derived to be 6.2 µg/L, based on the most sensitive species, the alga Selenastrum capricornutum, and an assessment factor of 10. oecd.org For sediment, a PNEC of 55 mg/kg dry weight was derived from the EC10 for Tubifex tubifex, also using an assessment factor of 10. oecd.org A PNEC for soil of 20 mg/kg has also been established based on effect values for terrestrial organisms. oecd.org

A European Union Risk Assessment Report concluded that for this compound, there was no need for further information, testing, or risk reduction measures beyond those already being applied. oecd.orgheraproject.com This suggests that under the assessed conditions, the risk was considered to be controlled.

Specific predictive modeling studies solely focused on the environmental fate and effects of this compound are not extensively detailed in the available literature. However, the risk assessment process itself relies on modeling to estimate environmental concentrations. oecd.org For quaternary ammonium compounds (QACs) in general, Quantitative Structure-Activity Relationship (QSAR) models are used to predict toxicity based on their chemical structure. researchgate.net These models can help to estimate the potential toxicity of related compounds for which experimental data is not available. Furthermore, models like SimpleTreat can be used to predict the fate of chemicals in wastewater treatment plants, although for some cationic surfactants, these models may underestimate removal by biodegradation. dtu.dk For mixtures of QACs, concentration addition (CA) and independent action (IA) models are used to predict their combined toxicity. nih.gov

Advanced Analytical Methodologies for Diisooctadecyldimethylammonium Chloride Quantification and Characterization

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of DODAC.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of diisooctadecyldimethylammonium chloride. Both ¹H NMR and ¹³C NMR provide critical information about the arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For DODAC, the protons of the two long isooctadecyl chains and the two methyl groups attached to the nitrogen atom exhibit characteristic signals. The protons of the methyl groups typically appear as a singlet at a lower chemical shift, while the complex multiplets of the isooctadecyl chains are observed at higher chemical shifts.

| Nucleus | Typical Chemical Shift (ppm) | Assignment |

| ¹H | ~3.3 | N-CH₃ (Methyl groups attached to Nitrogen) |

| ¹H | ~0.8-1.6 | -(CH₂)n- and -CH- (Isooctadecyl chains) |

| ¹³C | ~52 | N-CH₃ (Methyl groups attached to Nitrogen) |

| ¹³C | ~14-60 | Isooctadecyl carbon framework |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. For DODAC, these methods can confirm the presence of C-H bonds in the alkyl chains and the quaternary ammonium (B1175870) group.

IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrational transitions. Key absorption bands for DODAC include:

C-H stretching vibrations: Strong bands in the region of 2850-2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups of the isooctadecyl chains.

C-H bending vibrations: Bands around 1465 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The C-H stretching and bending vibrations are also observable in the Raman spectrum. The symmetric C-N stretching vibration of the quaternary ammonium group can also be identified.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | 2850-2960 | IR, Raman |

| C-H Bend | ~1465 | IR, Raman |

| C-N Stretch | Variable | Raman |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and assessing the purity of this compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For DODAC, electrospray ionization (ESI) is a commonly used technique. The ESI-MS spectrum of DODAC will show a prominent peak corresponding to the diisooctadecyldimethylammonium cation [C₃₈H₈₀N]⁺. The theoretical monoisotopic mass of this cation is approximately 534.63 g/mol . The presence of this peak confirms the molecular identity of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

MS can also be used to identify impurities. The presence of other peaks in the mass spectrum may indicate the presence of related quaternary ammonium compounds with different alkyl chain lengths or other contaminants.

Chromatographic Separation Methods for Quantitative and Qualitative Analysis

Chromatographic techniques are essential for separating DODAC from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode of separation for this type of analyte.

In a typical RP-HPLC setup, a C18 column is used as the stationary phase, and a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used as the mobile phase. Detection can be achieved using various detectors, including a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or a conductivity detector. For quantitative analysis, a calibration curve is constructed by analyzing standards of known DODAC concentrations.

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the low volatility and ionic nature of this compound, direct analysis by GC is challenging.

However, GC can be employed for the analysis of volatile impurities or degradation products that may be present in a DODAC sample. Furthermore, derivatization techniques can be used to convert the non-volatile DODAC into a more volatile derivative that can be analyzed by GC. For instance, Hofmann elimination can be used to convert the quaternary ammonium salt into a tertiary amine and an alkene, which are more amenable to GC analysis.

Ion Chromatography (IC) for Chloride Counterion Analysis

Ion Chromatography (IC) is a highly effective analytical method for the determination and quantification of the chloride counterion in this compound (DODAC). The accurate measurement of the chloride ion is crucial for verifying the compound's stoichiometry and ensuring its quality. IC offers a specific and sensitive approach compared to other methods like potentiometric titration. oup.com

The fundamental principle of IC involves separating ions based on their interactions with an ion-exchange resin housed in a separator column. wisc.edu For chloride analysis in a DODAC sample, the procedure begins by dissolving the sample in an appropriate solvent, typically deionized water. This solution is then injected into the ion chromatograph. A mobile phase, often a carbonate-bicarbonate eluent, carries the sample through the system. wisc.edu As the sample passes through the separator column, the negatively charged chloride ions are separated from the positively charged diisooctadecyldimethylammonium cation and other potential anions in the sample.

Following separation, the eluent containing the chloride ions moves through a suppressor device. This component is critical as it reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio and enhancing the sensitivity of detection for the chloride ion. wisc.edu Finally, a conductivity detector measures the concentration of the separated chloride ions. oup.com Quantification is achieved by comparing the peak area of the sample's chromatogram to a calibration curve generated from standard solutions with known chloride concentrations. wisc.edu Studies have confirmed the feasibility and applicability of IC for determining halide ions in solutions containing various quaternary ammonium compounds, demonstrating good linearity and reproducibility. oup.comnih.gov

Surface-Sensitive and Colloidal Characterization Techniques

The functionality of this compound in many of its applications is dictated by its behavior at interfaces and its ability to self-assemble into colloidal structures, such as vesicles, in aqueous solutions. unesp.br A range of specialized techniques is used to characterize these surface and colloidal properties.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique essential for characterizing the size of colloidal particles, such as DODAC vesicles, and their surface charge. horiba.combettersizeinstruments.com The technique measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing random Brownian motion in a liquid. usp.org Smaller particles diffuse more rapidly, causing faster fluctuations in the scattered light. The Stokes-Einstein equation is then applied to relate these fluctuations to the particles' hydrodynamic diameter. usp.org

DLS also determines the zeta potential, which is a measure of the magnitude of the electrostatic repulsion or attraction between particles and is a critical indicator of colloidal stability. creative-proteomics.comnih.gov For zeta potential measurement, an electric field is applied across the dispersion, causing the charged particles to move. Their velocity is measured, and from this, the electrophoretic mobility and zeta potential are calculated. creative-proteomics.com DODAC vesicles, due to their cationic headgroups, typically exhibit a positive zeta potential. researchgate.net This charge is influenced by factors like the pH and ionic strength of the surrounding medium. nih.gov A high absolute zeta potential generally signifies a stable dispersion resistant to aggregation. nih.gov

Interactive Table 1: Representative DLS Data for DODAC Vesicles

| Parameter | Typical Value Range | Description |

| Average Hydrodynamic Diameter | 100 - 400 nm | The mean effective diameter of the vesicles in solution. |

| Polydispersity Index (PDI) | 0.1 - 0.3 | A measure of the broadness of the size distribution. A value < 0.3 indicates a relatively narrow size distribution. usp.org |

| Zeta Potential | +40 to +60 mV | Indicates a strong positive surface charge, leading to good colloidal stability. researchgate.netresearchgate.net |

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to visualize the surface topography of materials at the nanoscale. nih.govparksystems.com It is particularly well-suited for studying the structure of DODAC assemblies, such as supported lipid bilayers on substrates like mica. nih.govumn.edu Mica is a common substrate due to its atomically flat surface, which is ideal for observing adsorbed molecular layers. nih.gov

In AFM, a sharp tip at the end of a flexible cantilever is scanned across the sample surface. parksystems.com Forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodetector. This data is then used to construct a three-dimensional image of the surface. parksystems.com For soft samples like DODAC bilayers, "tapping mode" is often employed to minimize damage to the delicate structure during imaging. researchgate.net

AFM studies have been used to visualize the formation of DODAC bilayers, confirming their structure and measuring their thickness. nih.govnih.gov Beyond imaging, AFM can operate in a force spectroscopy mode to probe mechanical properties, such as the force required to puncture the bilayer (breakthrough force), providing insights into its stability and integrity. parksystems.com

The surfactant properties of DODAC are characterized using tensiometry and contact angle measurements. Tensiometry measures the surface tension of a liquid at an interface. As a surfactant, DODAC molecules adsorb at the air-water interface, reducing the surface tension of water. By measuring the surface tension at various DODAC concentrations, one can determine a key parameter known as the critical micelle concentration (CMC). nih.gov The CMC is the concentration at which the surfactant molecules begin to spontaneously form aggregates (micelles) in the bulk solution, and it corresponds to the point of maximum surface tension reduction. nih.gov

Contact angle measurements are used to determine the wettability of a solid surface by a liquid. biolinchina.commeasurlabs.com The contact angle is the angle formed where the liquid-vapor interface meets the solid surface. ebatco.com A low contact angle (<90°) indicates that the liquid wets the surface well (hydrophilic), while a high contact angle (>90°) signifies poor wetting (hydrophobic). biolinchina.commeasurlabs.com The adsorption of a DODAC layer onto a hydrophilic substrate, such as silicon dioxide or glass, can drastically alter its surface properties, making it hydrophobic. This change is quantified by a significant increase in the water contact angle. researchgate.net These measurements are vital for applications involving coatings and surface modifications. andersonmaterials.com

Interactive Table 2: Typical Surface Properties of DODAC

| Parameter | Typical Value | Significance |

| Critical Micelle Concentration (CMC) | 10⁻⁵ – 10⁻⁴ M | Indicates the concentration at which DODAC self-assembles into micelles. nih.gov |

| Surface Tension at CMC | 25 - 35 mN/m | Represents the maximum reduction in water's surface tension achievable by DODAC. |

| Water Contact Angle on Coated Silica (B1680970) | > 90° | Demonstrates the ability of a DODAC layer to render a hydrophilic surface hydrophobic. researchgate.net |

Emerging Research Directions and Future Perspectives on Diisooctadecyldimethylammonium Chloride

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The industrial synthesis of quaternary ammonium (B1175870) compounds (QACs) like Diisooctadecyldimethylammonium chloride is undergoing a significant transformation, driven by the principles of green chemistry. ijnrd.org The goal is to develop manufacturing processes that are not only efficient but also environmentally benign. Key to this is the adoption of the 12 Principles of Green Chemistry, which emphasize waste prevention, atom economy, and the use of safer chemicals and solvents. acs.orgnih.gov

Current research focuses on several key areas:

Use of Renewable Feedstocks: Traditional synthesis routes often rely on petroleum-based raw materials. Future methods aim to utilize renewable resources, such as fatty acids from plant oils, to form the long isooctadecyl chains. This aligns with the principle of using renewable feedstocks. ijnrd.org

Catalysis over Stoichiometric Reagents: The use of catalytic processes is preferred over stoichiometric ones because they reduce waste and often require less energy. nih.gov Research is exploring more efficient catalysts for the quaternization reaction that forms the central nitrogen structure, minimizing byproducts.

Energy Efficiency: Synthetic methods are being redesigned to operate at ambient temperature and pressure, which significantly reduces the environmental and economic impact of energy consumption. acs.org Techniques like microwave-assisted synthesis and mechanochemistry are being explored as energy-efficient alternatives to conventional heating. nih.gov

Designing for Degradation: A critical aspect of green chemistry is designing chemical products that break down into innocuous substances after their intended use. ijnrd.org For QACs, this involves incorporating cleavable linkages, such as ester or amide bonds, into the molecular structure. ijnrd.orgrsc.org While traditional QACs have stable C-N bonds, new designs could lead to compounds like this compound that are more readily biodegradable, mitigating long-term environmental persistence. rsc.org

Integration in Smart and Responsive Material Systems

The unique cationic nature and amphiphilic structure of this compound make it an excellent candidate for integration into "smart" or "stimuli-responsive" materials. These materials can change their physical or chemical properties in response to external triggers like pH, temperature, or light. nih.govnih.gov

Hydrogels are a primary area of application. Cationic hydrogels containing functional groups similar to those in this compound can exhibit significant swelling or shrinking in response to changes in environmental pH. mdpi.com In acidic solutions, the tertiary amine groups become protonated, leading to electrostatic repulsion and extensive swelling of the hydrogel network. mdpi.com This property is highly valuable for controlled-release systems.

For instance, a hydrogel matrix incorporating this compound could be designed to encapsulate a substance and release it only when the surrounding pH reaches a specific level. nih.gov This has potential applications in targeted drug delivery and advanced industrial processes. Research is also exploring multi-responsive hydrogels that react to more than one stimulus, such as both pH and temperature, allowing for more precise control over the material's behavior. nih.govmdpi.com

Advanced Environmental Remediation Strategies

This compound plays a crucial role in the development of advanced materials for environmental remediation, particularly for removing organic pollutants from soil and water. When used to modify clays (B1170129) like montmorillonite, it forms an "organoclay." researchgate.net The long alkyl chains of the compound create a hydrophobic environment within the clay structure, making it highly effective at adsorbing non-polar organic contaminants from water. researchgate.net

Research has demonstrated the effectiveness of dioctadecyldimethylammonium-montmorillonite in removing pollutants such as 2,4-dichlorophenol (B122985). researchgate.net Studies using columns packed with mixtures of this organoclay and aquifer material showed that the adsorption capacity and retardation of the pollutant increased with a higher organoclay content. researchgate.net However, it was also noted that permeability could decrease if the organoclay concentration becomes too high (above 1.5–2.0% w/w). researchgate.net

These organoclays can be used in permeable reactive barriers to protect groundwater from contamination by creating a low-permeability wall that traps pollutants. researchgate.net The adsorption mechanism is often described by the Freundlich isotherm model, indicating a heterogeneous surface for adsorption. researchgate.netmdpi.com

Table 1: Impact of Organoclay Content on Pollutant Retardation

This table illustrates findings from column studies on the remediation of 2,4-dichlorophenol using aquifer material mixed with dioctadecyldimethylammonium–montmorillonite.

| Organoclay Content (% w/w) | Pollutant Retardation | Column Permeability |

| 0 | Negligible | High |

| Up to 1.0 | Increasing | Maintained |

| 1.5 - 2.0 | High | Decreasing |

| > 2.0 | High | Significantly Reduced |

Computational Modeling and Simulation of Compound Behavior at Molecular and Mesoscale Levels

Computational modeling provides powerful insights into the behavior of complex molecules like this compound, bridging the gap between molecular structure and macroscopic properties. These simulations are essential for understanding how the compound behaves in different environments, which is crucial for designing new applications.

Molecular Dynamics (MD) Simulations: At the molecular level, MD simulations can model the interactions between individual this compound molecules and their surroundings (e.g., water, other ions, or surfaces). This is used to understand self-assembly into micelles or bilayers, interaction with cell membranes, and the specific conformations of the long alkyl chains. Computational models have been effectively used to study the dynamics of the chloride ion and its role in molecular interactions. nih.gov

Mesoscale Simulations: To understand larger-scale phenomena, such as the formation of entire hydrogel networks or the interaction of organoclay particles, mesoscale modeling is employed. nih.gov This approach simplifies the molecular detail to simulate larger systems over longer timescales. nih.gov For this compound, mesoscale simulations can predict the morphology of organoclays, the stability of emulsions, and the phase behavior of complex formulations, providing a crucial link between molecular properties and observable material performance. nih.gov

These computational tools allow researchers to screen potential formulations and predict material properties before undertaking costly and time-consuming laboratory experiments. researchgate.net

Exploration of Synergistic Effects with Other Functional Molecules in Complex Systems

The functionality of this compound can be significantly enhanced when used in combination with other molecules, leading to synergistic effects where the combined performance is greater than the sum of the individual components.

A promising area of research is the combination of QACs with other active agents in complex formulations. For example, studies on related ionic liquids have shown that they can act synergistically with antimicrobial compounds to increase their efficacy. nih.gov The ionic liquid appears to permeabilize the microbial cell membrane, allowing the antimicrobial agent to be more effective at lower concentrations. nih.gov This suggests that this compound could potentially boost the performance of biocides in disinfectant formulations or preservatives.

In the context of environmental remediation, this compound-modified clays could be combined with other materials to create multifunctional remediation systems. For instance, incorporating catalytic nanoparticles into the organoclay structure could allow the system to not only adsorb pollutants but also chemically degrade them into harmless substances. The exploration of these complex, synergistic systems is a key future direction for maximizing the utility of this versatile compound.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for diisooctadecyldimethylammonium chloride to ensure high purity in laboratory settings?

- Methodological Answer : The synthesis of quaternary ammonium compounds typically involves a two-step alkylation process. For this compound, a plausible route involves reacting octadecyl chloride with methylamine in the presence of a catalyst (e.g., potassium iodide) to form the tertiary amine intermediate. Subsequent quaternization with methyl chloride under pressurized conditions (0.3–0.5 MPa) in a solvent like isopropanol yields the final product . Key parameters include temperature control (80–90°C), reaction time (3–4 hours), and post-reaction purification via repeated water washes to remove excess reagents and byproducts .

Q. How can researchers characterize the physicochemical properties of this compound for experimental reproducibility?

- Methodological Answer : Critical properties include:

- LogP : ~2.8 (indicative of moderate hydrophobicity) .

- Water solubility : ~650 mg/L at 25°C, necessitating solvent optimization for aqueous studies .

- Thermal stability : Decomposition before boiling (observed in analogs like didecyldimethylammonium chloride) .

Analytical techniques such as NMR, FT-IR, and mass spectrometry are essential for structural confirmation. Differential scanning calorimetry (DSC) can assess thermal behavior .

Q. What standardized analytical protocols are available for quantifying this compound in complex matrices?

- Methodological Answer : HPLC-MS is the gold standard, with a limit of quantification (LOQ) of ~10 mg/kg. Key parameters:

- Column : C18 reversed-phase.

- Mobile phase : Methanol/water with 0.1% formic acid for improved ionization.

- Ionization mode : Positive electrospray ionization (ESI+).

Method validation should include spike-recovery tests in environmental samples (e.g., soil, water) and calibration against certified reference materials .